Sodium Borate

Description

Properties

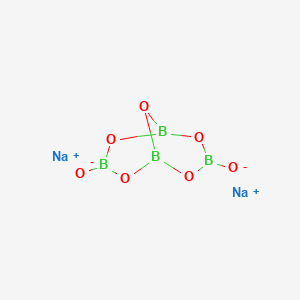

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS No. |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Structure and Bonding in Sodium Borate Crystals: A Technical Guide

Executive Summary & Theoretical Framework

The Borate Structural Hierarchy

Sodium borate crystals are not merely ionic salts; they are complex inorganic polymers defined by the versatility of the boron atom. Unlike silicates, which are almost exclusively tetrahedral, borates utilize both trigonal planar (

The Fundamental Building Blocks (FBBs)

The structural integrity of any sodium borate crystal is determined by its specific polyanion, formed by the condensation of

-

Trigonal

: Boron is -

Tetrahedral

: Boron is -

The Polyanion Rule: These units polymerize via corner-sharing oxygens (never edge-sharing) to form rings, chains, sheets, or frameworks.

The ratio of sodium to boron (

Figure 1: The hierarchical assembly of borate structures from fundamental electronic hybridizations to macroscopic crystal motifs.

Case Study: The Architecture of Borax

Chemical Formula:

To understand sodium borate bonding, one must deconstruct its most ubiquitous form, Borax. The common formula suggests a simple hydrate, but X-ray diffraction reveals a more complex reality.

The Tetraborate Anion

The core of the crystal is an insular (isolated) anion. It is a bicyclic structure constructed from:

-

Two

triangles -

Two

tetrahedra -

Five bridging oxygens (locking the rings together)

-

Four terminal hydroxyl groups (attached to the boron atoms)

This specific arrangement creates a "rigid" anionic island. The stability of this island is derived from the delocalization of charge across the tetrahedra and the relief of steric strain via the bicyclic twist.

Sodium Coordination and Water

The

-

Coordination Sphere: Each

is surrounded by 6 water molecules. -

The "Octahedral Chain": These

octahedra share edges to form infinite cationic chains running parallel to the crystal's c-axis.

The Hydrogen Bond Lattice

The "glue" holding the anionic islands and cationic chains together is a dense network of hydrogen bonds.

-

Donor: Water molecules in the Na-chain and hydroxyls on the borate anion.

-

Acceptor: Oxygen atoms in the borate ring system.

-

Implication: This extensive H-bonding explains the crystal's efflorescence (loss of water) and its solubility. Breaking the lattice requires disrupting these H-bonds, which is energetically favorable in water due to high solvation enthalpy.

Bonding Mechanics & Quantitative Data

The bonding in sodium borates is a synergy of covalent rigidity and ionic/electrostatic flexibility.

Bond Lengths and Strengths

The B-O bond is partially covalent (~40-50% ionic character). The bond lengths differ significantly between the trigonal and tetrahedral centers, creating lattice stresses that are resolved by the crystal packing.

Table 1: Comparative Bond Metrics in Sodium Borate (

| Parameter | Trigonal Boron ( | Tetrahedral Boron ( | Significance |

| Hybridization | Defines geometry | ||

| Avg. B-O Distance | 1.36 Å | 1.47 Å | |

| Coordination | 3 Oxygen | 4 Oxygen | Charge distribution center |

| Charge | Neutral center | Formal -1 charge | Locus of cation interaction |

| Stability | High | Susceptible to hydrolysis | pH dependent stability |

The pH-Structure Correlation

In solution or melt, the structure is dynamic. The conversion between

-

Low pH: Favors trigonal

. -

High pH: Favors tetrahedral

. -

Crystal Formation: The specific pH at the moment of crystallization determines the ratio of

in the precipitating solid.

Experimental Protocol: Structural Determination

Objective: To definitively characterize the coordination environment and phase purity of a sodium borate sample.

This protocol synthesizes X-Ray Diffraction (XRD) for long-range order and Solid-State Nuclear Magnetic Resonance (ssNMR) for short-range local environments.

Workflow Diagram

Figure 2: Integrated workflow for validating sodium borate crystal structures.

Protocol Steps

Step 1: Synthesis & Purification (Recrystallization)

-

Rationale: Commercial borax often dehydrates to Tincalconite (

) on the surface. -

Method: Dissolve commercial sodium borate in Milli-Q water at 60°C. Filter while hot (0.45 µm) to remove insolubles. Allow to cool slowly to room temperature in a sealed vessel to prevent evaporation-driven supersaturation (which yields polycrystals). Harvest crystals by filtration and wash with cold acetone (to remove surface water without dehydrating the lattice).

Step 2:

Magic Angle Spinning (MAS) NMR

-

Why NMR? XRD locates atoms but can struggle with light atoms (H) and subtle disorder.

NMR is sensitive to the electric field gradient around the boron nucleus. -

Parameters:

-

Field Strength: High field (>11.7 T) is preferred to minimize second-order quadrupolar broadening.

-

Spinning Speed: >10 kHz to remove chemical shift anisotropy.

-

Reference:

(0 ppm).

-

-

Interpretation:

-

Tetrahedral Boron (

): Appears as a narrow peak near 0 to +2 ppm . (Symmetric environment -

Trigonal Boron (

): Appears as a broad, characteristic "double-horned" powder pattern centered around +14 to +20 ppm . (Asymmetric environment

-

Step 3: Raman Spectroscopy (Vibrational Fingerprinting)

-

Method: 532 nm or 785 nm laser excitation on single crystal faces.

-

Key Markers:

-

~580 cm⁻¹: Symmetric pulse vibration of the polyborate ring.

-

~880 cm⁻¹: B-O stretching of trigonal units.

-

~740-760 cm⁻¹: Symmetric breathing of tetrahedral

units (if present as impurities/hydrolysis products).

-

Applications in Drug Development & Materials Science

Understanding the

Pharmaceutical Buffering & Excipients

Sodium borates are unique buffers because they do not just maintain pH; they actively complex with polyols.

-

Mechanism: The

anion undergoes a condensation reaction with cis-diols (e.g., in ribose, PVA, or specific API moieties). -

Drug Delivery: This complexation can be used to stabilize drug molecules or control release rates in hydrogels. The "cross-linking" density is directly proportional to the concentration of available tetrahedral boron sites.

Crystal Engineering (NLO Materials)

While sodium borate (Borax) is centrosymmetric (no Second Harmonic Generation), its structural derivatives (like

-

Design Principle: To maximize NLO response, researchers engineer the lattice to align the planar

groups. The high polarizability of the

References

-

Christ, C. L., & Clark, J. R. (1977).[1] A crystal-chemical classification of borate structures with emphasis on hydrated borates. Physics and Chemistry of Minerals. [Link]

-

Levy, H. A., & Lisensky, G. C. (1978).[2][3] Crystal structures of sodium sulfate decahydrate (Glauber's salt) and sodium tetraborate decahydrate (borax).[2][3] Redetermination by neutron diffraction. Acta Crystallographica Section B. [Link]

-

MacKenzie, K. J. D., & Smith, M. E. (2002). Multinuclear Solid-State Nuclear Magnetic Resonance of Inorganic Materials. Pergamon. (Contextual reference for 11B NMR parameters). [Link]

-

U.S. Borax. (n.d.). Borates in Pharmaceutical Applications.[4][5] [Link]

-

Gainsford, G. J., Kemmitt, T., & Higham, C. (2008).[1] Redetermination of the borax structure from laboratory X-ray data at 145 K. Acta Crystallographica Section E. [Link][1]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. researchgate.net [researchgate.net]

- 4. sodium borate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]

An In-depth Technical Guide to the Physical Properties of Sodium Borate Decahydrate

Introduction: The Versatile Nature of Sodium Borate Decahydrate

Sodium borate decahydrate (Na₂B₄O₇·10H₂O), commonly known as borax, is a naturally occurring mineral and a salt of boric acid.[1][2] Its chemical structure and properties make it a compound of significant interest across various scientific disciplines. While widely recognized for its use in household cleaning products, its utility extends into sophisticated industrial and pharmaceutical applications, including the manufacturing of specialized glasses, ceramics, and as a flux in metallurgy.[3][4]

In the context of research and drug development, sodium borate decahydrate is particularly valued for its exceptional buffering capacity in the alkaline pH range, its role as a pharmaceutical excipient in topical and ophthalmic formulations, and its utility in biochemical assays.[1][5][6] An in-depth understanding of its physical properties is paramount for scientists to control its behavior in complex formulations, predict its stability, and design robust experimental protocols. This guide provides a detailed examination of the core physical properties of sodium borate decahydrate, grounded in established scientific principles and supported by methodologies for their accurate determination.

Chemical and Molecular Identity

Properly identifying the compound is the foundation of scientific inquiry. Sodium borate decahydrate has several synonyms, including Borax, Sodium tetraborate decahydrate, and Disodium tetraborate decahydrate.[4][7]

-

Chemical Formula: Na₂B₄O₇·10H₂O

-

More Accurate Structural Formula: Na₂[B₄O₅(OH)₄]·8H₂O. This representation is more descriptive of the actual ionic structure, which consists of two sodium ions (Na⁺) and the complex tetraborate anion [B₄O₅(OH)₄]²⁻, with eight associated water molecules of crystallization.[8]

-

CAS Number: 1303-96-4[1]

The core of its chemical functionality lies in the tetraborate anion, which dictates its behavior in solution.

Sources

- 1. mpbio.com [mpbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. borax.com [borax.com]

- 5. vistartglobal.com [vistartglobal.com]

- 6. National Formulary certification | U.S. Borax [borax.com]

- 7. Sodium Borate | Sodium tetraborate decahydrate | Na2B4O7.10H2O - Ereztech [ereztech.com]

- 8. Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanistic Role of Sodium Borate in Enzyme Catalysis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Enzymologists, and Drug Discovery Scientists

Executive Summary

Sodium borate (borax) is frequently mischaracterized solely as a buffering agent in biochemical assays. In the context of enzyme catalysis, however, the borate ion (

This guide dissects the physicochemical interactions between borate and enzyme active sites, specifically focusing on serine proteases, oxidoreductases (NAD+-dependent), and metalloenzymes. It provides a self-validating experimental framework for quantifying these interactions, serving as a foundational model for the development of boron-based pharmacophores (e.g., proteasome inhibitors).

Part 1: The Physicochemical Basis of Borate Interaction

The bioactivity of sodium borate is driven by the Lewis acidity of the boron atom and its ability to form reversible covalent complexes with cis-diols.

The Borate-Diol Equilibrium

In aqueous solution at physiological pH (near its pKa of ~9.2), boric acid equilibrates with the tetrahydroxyborate anion (

This complexation forms a five-membered cyclic ester. In enzyme kinetics, this acts as a "sink," reducing the effective concentration of the free cofactor available for catalysis.

Visualization of the Equilibrium Pathway

Figure 1: The equilibrium shift of borate ions complexing with ribose-containing cofactors, leading to competitive inhibition.

Part 2: Mechanistic Modes of Action

Sodium borate interferes with catalysis through three distinct mechanisms. Understanding these is critical when designing assays or interpreting inhibition data.

Transition State Mimicry (Serine Proteases)

This is the most direct relevance to drug design. Serine proteases (e.g., chymotrypsin, subtilisin) hydrolyze peptide bonds via a tetrahedral intermediate .

-

Mechanism: The active site serine hydroxyl attacks the boron atom of the borate ion.

-

Result: Instead of a transient intermediate, a stable tetrahedral boronate adduct is formed.[1][2]

-

Stabilization: The negatively charged oxygen of the borate adduct occupies the "oxyanion hole" of the enzyme, stabilized by hydrogen bonds from the backbone amides (typically Gly/Ser residues). This mimics the transition state energy minimum, effectively locking the enzyme.

Cofactor Sequestration (Dehydrogenases)

For enzymes like Alcohol Dehydrogenase (ADH) or Lactate Dehydrogenase (LDH), borate acts as a competitive inhibitor with respect to the cofactor, not the substrate.

-

Mechanism: Borate binds the 2',3'-hydroxyls of the NAD+ ribose ring.

-

Kinetic Impact: This alters the

for NAD+ without necessarily destroying the catalytic site. However, the borate-NAD+ complex is often sterically hindered from entering the active site cleft. -

Critical Note: The affinity of borate is significantly higher for NAD+ than NADH, likely due to conformational differences in the ribose ring puckering induced by the nicotinamide charge.

Metal Coordination (Arginase & Urease)

In metalloenzymes like Arginase (Manganese-dependent), borate acts as a bridging ligand.

-

Mechanism: The borate anion coordinates directly with the binuclear

cluster. -

Displacement: It displaces the catalytic water/hydroxide molecule required for the hydrolysis of arginine.

-

Inhibition Type: Often observed as non-competitive or mixed, as it alters the metal center's geometry.

Part 3: Experimental Protocol

Determination of Borate Inhibition Constants ( )

Objective: To quantify the inhibitory potency of sodium borate against a target enzyme and determine the mode of inhibition (Competitive, Non-competitive, or Mixed).

Critical Quality Attribute (CQA): buffer selection. Do not use borate buffers. Use HEPES or Tris (pH 8.0) to avoid background interference.

Reagents & Setup

-

Enzyme Stock: Purified Serine Protease (e.g., Chymotrypsin) or Dehydrogenase.

-

Substrate: Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for chymotrypsin).

-

Inhibitor Stock: Sodium Tetraborate Decahydrate (prepare fresh in water; borate polymerizes at high concentrations/low pH).

-

Buffer: 50 mM HEPES, pH 8.0 (Borate binds best at alkaline pH).

Workflow Visualization

Figure 2: Step-by-step workflow for determining Ki values.

Data Analysis & Interpretation

Perform a global fit of the data to the Michaelis-Menten equation extended for inhibition.

| Parameter | Competitive Inhibition (Common for Proteases) | Non-Competitive Inhibition (Common for Metalloenzymes) |

| Unchanged | Decreases | |

| Increases | Unchanged | |

| Lineweaver-Burk | Lines intersect at Y-axis | Lines intersect at X-axis |

| Diagnostic | Borate competes with substrate for active site. | Borate binds metal center/allosteric site. |

Self-Validating Check: If investigating NAD+ enzymes, repeat the assay with varying [NAD+] at fixed [Substrate]. If borate is acting via ribose sequestration, the inhibition pattern will be competitive specifically regarding NAD+.

Part 4: Implications for Drug Design

The study of inorganic sodium borate is the "proof of principle" for Boron-Based Pharmacophores .

-

From Borate to Boronic Acids: Inorganic borate (

) is non-selective. Drug developers replace hydroxyl groups with organic substituents ( -

Proteasome Inhibitors: The drug Bortezomib (Velcade) utilizes the same mechanism described in Section 2.1. The boronic acid moiety forms a pseudo-covalent, reversible tetrahedral complex with the active site threonine of the 20S proteasome.

-

Beta-Lactamase Inhibitors: New "boronic acid transition state inhibitors" (BATSIs) are being developed to inhibit beta-lactamases in resistant bacteria, mimicking the transition state of penicillin hydrolysis.

Key Takeaway: Sodium borate is not merely a reagent; it is the simplest structural prototype for transition-state analogue inhibitors.

References

-

Mechanism of Serine Protease Inhibition

-

Title: Inhibition of Serine Proteases by Arylboronic Acids.[3]

- Source: ResearchG

-

Link:

-

-

NAD+ Complex

-

Title: Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy.[4]

- Source: PubMed (NIH)

-

Link:

-

-

Arginase Inhibition (Metalloenzymes)

-

Title: Manganese-dependent inhibition of human liver arginase by borate.[5]

- Source: PubMed (NIH)

-

Link:

-

-

Transition St

Sources

- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noncovalent inhibition of the serine proteases, α-chymotrypsin and trypsin by trifluoro(organo)borates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manganese-dependent inhibition of human liver arginase by borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Evolution of Sodium Borate in Scientific Buffers: From Sørensen to High-Voltage Electrophoresis

Abstract Sodium borate (borax) has served as a cornerstone in biochemical analysis for over a century. From its early standardization by Sørensen and Palitzsch to its ubiquitous role in nucleic acid separation, borate’s unique Lewis acid chemistry has defined its utility. This guide analyzes the physicochemical evolution of borate buffers, contrasting the traditional Tris-Borate-EDTA (TBE) standard with the modern, high-voltage Sodium Borate (SB) systems, and addresses the current regulatory landscape (REACH) threatening its continued use.

Part 1: The Physicochemical Foundation

To understand the utility of borate buffers, one must first distinguish its mechanism from standard Brønsted-Lowry bases. Boric acid (

The Lewis Acid Mechanism

In aqueous solution, the equilibrium is defined not by proton donation, but by hydroxyl acceptance.[1] This unique ionization pathway renders borate buffers highly temperature-dependent (

The

The Diol Trap (Carbohydrate Complexation)

A defining feature of borate is its ability to form stable, cyclic ester complexes with cis-diols (vicinal hydroxyl groups), such as those found in ribose sugars (RNA) and glycoproteins.

-

Impact on RNA: Borate complexes with the ribose sugars in RNA, altering its charge-to-mass ratio and migration speed. Consequently, borate buffers are generally avoided for RNA sizing unless the RNA is glyoxalated to block these hydroxyl groups.

-

Impact on Protein Purification: This same mechanism is exploited in boronate affinity chromatography to selectively isolate glycosylated proteins.

Part 2: The Historical Arc (1909–2004)

The Standardization Era (1909–1920)

The rigorous use of borate began with S.P.L. Sørensen , the father of the pH scale. In 1909, Sørensen introduced standard buffer solutions to calibrate colorimetric pH measurements. Shortly after, Sven Palitzsch (1915) refined the Borax-Borate buffer , creating a system with a wide alkaline range that became a standard for enzymatic studies requiring high pH.

The Golden Age of TBE (1968)

As molecular biology advanced, the need for buffers that could support electrophoresis of nucleic acids grew. In 1968, Peacock and Dingman standardized Tris-Borate-EDTA (TBE) .

-

The Logic: Tris provided the cation, Borate provided the buffering anion, and EDTA chelated divalent cations (

) to inhibit nucleases. -

The Trade-off: TBE has a high buffering capacity, allowing for long runs without ion depletion. However, its high ionic strength generates significant heat (Joule heating), limiting the voltage that can be applied.

The "Faster" Revolution: Sodium Borate (2004)

In 2004, Brody and Kern challenged the dogma of TBE. They demonstrated that the Tris component was unnecessary for many standard applications and actually detrimental due to its conductivity.

-

The Innovation: They proposed a simple Sodium Borate (SB) buffer (low molarity, ~10 mM).[2]

-

The Result: SB buffer has significantly lower conductivity than TBE.[2] This allows researchers to run gels at high voltage (30–35 V/cm) without melting the agarose, reducing run times from 90 minutes to 15 minutes.

Part 3: Technical Comparison & Protocols

Buffer Selection Matrix

| Feature | TBE (Tris-Borate-EDTA) | TAE (Tris-Acetate-EDTA) | SB (Sodium Borate) |

| Primary Use | Sequencing, small DNA (<1kb) | Large DNA (>2kb), Cloning | Routine screening (0.1–3kb) |

| Buffering Capacity | High (Good for long runs) | Low (Exhausts easily) | Low (Exhausts easily) |

| Conductivity | High (High heat generation) | Moderate | Lowest (Low heat) |

| Run Speed | Slow (limited voltage) | Moderate | Fast (High voltage) |

| Downstream | Borate inhibits some enzymes | Best for enzymatic ligation | Good for standard PCR |

Protocol: High-Voltage SB Buffer (20X Stock)

Use this protocol for rapid DNA screening (0.1 kb to 3 kb fragments).

Reagents:

Step-by-Step:

-

Dissolve: Add 48 g of NaOH to 800 mL of water. Stir until dissolved.

-

Add Boric Acid: Slowly add 250 g of Boric Acid.

-

Adjust Volume: Bring final volume to 1 L with water.

-

Usage: Dilute to 1X (10 mM) for running gels.

-

Note: The pH should naturally settle near 8.0–8.5. Do not adjust with HCl, as adding chloride ions increases conductivity, defeating the purpose of SB.

-

Part 4: Visualization of Mechanisms

Borate Chemical Dynamics

The following diagram illustrates the Lewis acid hydrolysis of boric acid and its subsequent complexation with cis-diols (e.g., RNA ribose), which alters electrophoretic mobility.

Electrophoresis Decision Logic

A logical workflow for selecting the correct buffer based on experimental constraints.

Part 5: The Regulatory Pivot (REACH)

The Impact on Research

-

Supply Chain: Manufacturers are increasingly substituting borates in industrial cleaners and buffers to avoid the "SVHC" (Substance of Very High Concern) label.

-

Lab Safety: While laboratory use is generally permitted under "Scientific Research and Development" (SR&D) exemptions, strict handling protocols are now mandatory to prevent inhalation of borate dust during buffer preparation.

-

Alternatives: For non-critical applications, researchers are exploring alternatives like Lithium Acetate or proprietary borate-free conductive media, though few match the cost-efficiency of the Brody & Kern SB system.

References

-

Sørensen, S. P. L. (1909). "Enzymstudien. II: Über die Messung und die Bedeutung der Wasserstoffionenkonzentration bei enzymatischen Prozessen." Biochemische Zeitschrift, 21, 131–304.

- Palitzsch, S. (1915). "Über die Anwendung von Borax- und Borsäurelösungen bei der colorimetrischen Messung der Wasserstoffionenkonzentration." Biochemische Zeitschrift, 70, 333.

-

Peacock, A. C., & Dingman, C. W. (1968). "Molecular weight estimation and separation of ribonucleic acid by electrophoresis in agarose-acrylamide composite gels." Biochemistry, 7(2), 668–674.

-

Brody, J. R., & Kern, S. E. (2004).[2][6][7] "Sodium boric acid: a Tris-free, cooler conductive medium for DNA electrophoresis."[6][7] BioTechniques, 36(2), 214–216.[6][7]

-

European Chemicals Agency (ECHA). (2010). "Support Document for Identification of Boric Acid as a Substance of Very High Concern." REACH SVHC Support Document.

Sources

- 1. stemed.site [stemed.site]

- 2. SB buffer - Wikipedia [en.wikipedia.org]

- 3. Borate buffered saline - Wikipedia [en.wikipedia.org]

- 4. reach-clp-biozid-helpdesk.de [reach-clp-biozid-helpdesk.de]

- 5. Human environmental and occupational exposures to boric acid: reconciliation with experimental reproductive toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]

- 7. lclane.net [lclane.net]

Technical Guide: Synthesis of Sodium Borate Nanoparticles for Research

Executive Summary

Sodium borate (borax) and its derivatives are critical precursors in the development of Boron Neutron Capture Therapy (BNCT) agents, antimicrobial coatings, and bioactive glasses. However, the high water solubility of sodium borate presents a unique challenge: preventing Ostwald ripening to maintain the material at the nanoscale.

This guide details two distinct synthesis pathways:

-

Anti-Solvent Precipitation with Surfactant Modification: For creating pure sodium borate nanoparticles (

) used in antimicrobial studies and surface functionalization. -

Sol-Gel Synthesis of Borate Bioactive Glass: For creating stable, boron-rich nanocarriers suitable for drug delivery and tissue engineering.

Theoretical Framework & Causality

The Solubility Challenge

Bulk sodium borate is highly soluble in water. To synthesize it as a nanoparticle , we must manipulate the dielectric constant of the solvent system. By introducing an anti-solvent (ethanol or acetone) into a saturated aqueous borate solution, we lower the solvation energy, forcing rapid nucleation.

-

Causality: High supersaturation (

) -

Control Mechanism: To prevent these nuclei from aggregating into bulk crystals, a steric stabilizer (Surfactant) must be present at the moment of nucleation.

Boron Neutron Capture Therapy (BNCT) Relevance

In BNCT, the efficacy is directly proportional to the concentration of Boron-10 (

Protocol A: Anti-Solvent Precipitation (Pure Sodium Borate NPs)

Objective: Synthesis of crystalline sodium borate nanoparticles (50–200 nm). Application: Antimicrobial assays, neutron capture precursors.

Materials

-

Precursor: Sodium Tetraborate Decahydrate (Borax),

. -

Solvent: Deionized (DI) Water (

). -

Anti-Solvent: Absolute Ethanol (cooled to

). -

Surfactant: Polyethylene Glycol (PEG-400) or CTAB (Cetyltrimethylammonium bromide).

-

pH Adjuster: 0.1M HCl or NaOH.

Step-by-Step Methodology

-

Precursor Dissolution:

-

Dissolve 2.0 g of Borax in 50 mL of DI water at

. Stir until completely clear. -

Why: Heating ensures complete dissolution and creates a supersaturated state upon cooling/mixing.

-

-

Surfactant Integration:

-

Rapid Injection (The Critical Step):

-

Load the borate solution into a syringe.

-

Inject the solution rapidly (flow rate

mL/min) into 150 mL of ice-cold absolute ethanol under vigorous magnetic stirring (1000 RPM). -

Observation: The solution should instantly turn turbid (milky white). If it remains clear, the concentration is too low.

-

-

Aging & Stabilization:

-

Continue stirring for 30 minutes.

-

Self-Validating Check: Stop stirring. If particles settle within 1 minute, they are micro-sized (failed). If the suspension remains stable/cloudy for >15 minutes, you have nanoparticles.

-

-

Recovery:

-

Centrifuge at 10,000 RPM for 15 minutes.

-

Wash the pellet 2x with ethanol to remove excess surfactant.

-

Lyophilize (Freeze Dry) immediately. Do not air dry, as capillary forces during evaporation will cause hard agglomeration.

-

Workflow Visualization (Protocol A)

Figure 1: Workflow for Anti-Solvent Precipitation of Sodium Borate Nanoparticles.

Protocol B: Sol-Gel Synthesis (Borate Bioactive Glass NPs)

Objective: Synthesis of amorphous, stable borate-based nanoparticles. Application: Drug delivery carriers (pH-responsive release).[5]

Materials

-

Boron Source: Trimethyl Borate (TMB) or Boric Acid.

-

Network Modifiers: Calcium Nitrate, Sodium Methoxide.

-

Hydrolysis Agent: DI Water.

-

Catalyst: Acetic Acid (Acidic catalysis yields finer networks).

Step-by-Step Methodology

-

Sol Preparation:

-

Mix TMB and Ethanol (1:10 molar ratio).

-

Add Calcium Nitrate and Sodium Methoxide (to incorporate Na/Ca into the network).

-

Stir at room temperature for 1 hour.

-

-

Hydrolysis:

-

Add DI water + Acetic Acid dropwise.

-

Causality: Acid catalyzes the hydrolysis of alkoxides, forming B-O-B networks.

-

Target pH: Maintain pH ~5.0 to prevent rapid precipitation.

-

-

Gelation & Aging:

-

Seal container and age at

for 24 hours. The sol will transition to a wet gel.

-

-

Calcination:

-

Dry the gel at

. -

Calcine at

for 2 hours. -

Result: This burns off organics and creates a stable, amorphous borate glass nanostructure.

-

Characterization & Validation Standards

To ensure scientific integrity, every batch must be validated against these parameters.

| Technique | Parameter | Expected Result for Sodium Borate NPs | Causality/Reasoning |

| FTIR | Chemical Identity | Peaks at 1300–1400 cm⁻¹ (B-O stretching) and ~1190 cm⁻¹ (B-O-H bending).[6] | Confirms the presence of trigonal |

| XRD | Crystallinity | Sharp peaks for Protocol A; Broad halo for Protocol B. | Protocol A creates crystalline salt; Protocol B creates amorphous glass. |

| DLS | Hydrodynamic Size | 50–200 nm (PDI < 0.3). | PDI > 0.5 indicates aggregation (failure of surfactant). |

| TEM | Morphology | Spherical or rod-like (depending on surfactant). | Visual confirmation of size and separation.[7] |

| Zeta Potential | Stability | > +30mV or < -30mV . | High surface charge prevents aggregation via electrostatic repulsion. |

FTIR Validation Spectrum

-

1350–1450 cm⁻¹: Asymmetric stretching of B–O bonds in trigonal

. -

900–1100 cm⁻¹: B–O stretching in tetrahedral

units (indicates sodium incorporation). -

~3200 cm⁻¹: O–H stretching (surface hydroxyls, critical for functionalization).

Applications in Drug Development[5]

Boron Neutron Capture Therapy (BNCT)

Sodium borate nanoparticles act as "Boron Reservoirs." Upon injection and accumulation in tumor tissue (often enhanced by coating with Folate or RGD peptides), the patient is irradiated with epithermal neutrons.

Mechanism:

The

BNCT Signaling Pathway Visualization

Figure 2: The nuclear reaction mechanism utilized in BNCT using Boron-10 enriched nanoparticles.

Troubleshooting & Quality Control

-

Issue: Particles are too large (>500nm).

-

Cause: Stirring speed too low or anti-solvent addition too slow.

-

Fix: Increase RPM to 1500; use a syringe pump for injection.

-

-

Issue: Low Yield.

-

Cause: Borax solubility in ethanol/water mix is still too high.

-

Fix: Increase the Ethanol:Water ratio to 10:1.

-

-

Issue: Agglomeration after drying.

-

Cause: Capillary forces during air drying.

-

Fix: Use Lyophilization (Freeze-Drying) exclusively.

-

References

-

Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles. PubMed Central. Available at: [Link]

-

Boron Vehiculating Nanosystems for Neutron Capture Therapy in Cancer Treatment. NIH National Library of Medicine. Available at: [Link]

-

Facile Synthesis of Calcium Borate Nanoparticles and the Annealing Effect. NIH National Library of Medicine. Available at: [Link]

-

Cytotoxic and Apoptotic Effects of Borax (Sodium Tetraborate) on Colorectal Cancer Cells. NIH National Library of Medicine. Available at: [Link]

-

Surfactant Effects on Microemulsion-Based Nanoparticle Synthesis. MDPI. Available at: [Link]

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uu.nl [uu.nl]

- 4. Pre-targeting with ultra-small nanoparticles: boron carbon dots as drug candidates for boron neutron capture therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Stimuli-Responsive Boron-Based Materials in Drug Delivery [mdpi.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Sodium Borate as a Strategic Precursor in Materials Science

Executive Summary

Sodium borate (Borax,

This guide deconstructs the chemical potential of the borate anion, providing researchers with high-fidelity protocols for synthesizing three distinct material classes. It bridges the gap between fundamental inorganic chemistry and translational applications in drug delivery and structural engineering.

Fundamental Chemistry: The Borate Equilibrium

The utility of sodium borate stems from the pH-dependent speciation of the boron atom. In aqueous solution, borax hydrolyzes to form boric acid (

The Critical Mechanism:

-

At pH < 8: Boron exists primarily as trigonal planar

. This species is electrophilic but poor at cross-linking. -

At pH > 9: The equilibrium shifts toward the tetrahedral

. This anion is the active species capable of forming stable di-diol complexes with polyols (like PVA).

Understanding this equilibrium is the "control knob" for tuning material properties from viscous liquids to self-healing gels.

Figure 1: The pH-dependent activation of sodium borate. The transition from trigonal to tetrahedral geometry is the prerequisite for material formation.

Soft Matter: Self-Healing PVA-Borate Hydrogels

Application: Drug Delivery Systems (DDS), Tissue Engineering Scaffolds. Mechanism: Dynamic Covalent Chemistry (DCC).

Unlike permanent covalent cross-linkers (e.g., glutaraldehyde), borate ions form reversible ester bonds with the hydroxyl groups of Poly(vinyl alcohol) (PVA). This reversibility confers shear-thinning and self-healing properties—critical for injectable drug depots.

Experimental Protocol: Injectable Hydrogel Synthesis

Objective: Synthesize a 4% PVA / 1% Borax hydrogel with tunable viscoelasticity.

Reagents:

-

Poly(vinyl alcohol) (Mw 89k-98k, 99% hydrolyzed).

-

Sodium Borate Decahydrate (ACS Reagent).

-

Deionized Water (18.2 MΩ·cm).

Workflow:

-

PVA Dissolution (Critical Step):

-

Disperse 4.0 g PVA in 90 mL DI water.

-

Heat to 90°C with vigorous stirring (500 RPM) for 60 minutes.

-

Why: PVA will not fully dissolve below 85°C. Incomplete dissolution leads to heterogeneous gels.

-

Cool to room temperature.[1]

-

-

Borax Activation:

-

Dissolve 1.0 g Sodium Borate in 10 mL DI water.

-

Sonicate for 5 minutes to ensure complete dissociation.

-

-

Cross-linking (Gelation):

-

Add the Borax solution dropwise to the PVA solution while stirring.

-

Observation: Viscosity will increase instantly.

-

Continue stirring for 5 minutes, then allow to rest for 24 hours to equilibrate the network.

-

Validation (Rheology):

-

Frequency Sweep (0.1 - 100 rad/s): The Storage Modulus (

) should exceed the Loss Modulus ( -

Self-Healing Test: Cut the gel, press pieces together for 10 minutes. The interface should disappear due to borate ester bond shuffling.

Amorphous Solids: Borosilicate Glass

Application: Labware, Optical Lenses, High-Temperature Windows. Mechanism: Fluxing and Network Formation.[1]

Sodium borate serves a dual purpose here:

-

Flux: The

component lowers the melting point of silica ( -

Network Former: The

component enters the silica network, reducing the coefficient of thermal expansion (CTE).

Comparative Data: Silicate vs. Borosilicate

| Property | Soda-Lime Silicate | Borosilicate (Pyrex-type) | Role of Borate |

| CTE ( | ~9.0 | ~3.3 | Boron tightens the atomic network, restricting thermal vibration. |

| Softening Point | ~700°C | ~820°C | Increases thermal stability. |

| Chemical Resistance | Moderate | High | Boron reduces alkali leaching. |

Synthesis Overview (Melt Quench)

-

Precursors:

(80%), -

Process:

-

Mix powders in a ball mill for 4 hours.

-

Melt in a Platinum-Rhodium crucible at 1400°C .

-

Annealing: Pour into a graphite mold and anneal at 550°C to relieve internal stress. Failure to anneal will cause catastrophic shattering upon cooling.

-

Hard Matter: Magnesiothermic Reduction to Metal Borides

Application: Armor ceramics, Superabrasives, Neutron Shields. Mechanism: Highly Exothermic Solid-State Reduction (SHS).

Direct synthesis of metal borides (e.g.,

Reaction:

Experimental Protocol: Synthesis of Magnesium Boride ( )

Figure 2: Workflow for converting sodium borate into crystalline borides via magnesiothermic reduction.

Step-by-Step:

-

Stoichiometry: Mix anhydrous Sodium Borate and Magnesium powder (325 mesh) in a 1:7 molar ratio (Mg is in excess to ensure full reduction).

-

Atmosphere Control: Place mixture in an alumina boat within a quartz tube furnace. Purge with Argon (Ar) for 30 minutes.

-

Firing: Ramp to 850°C at 5°C/min. Hold for 2 hours.

-

Note: The reaction is exothermic; a slow ramp prevents thermal runaway.

-

-

Purification (Leaching):

-

The resulting black powder contains

, -

Wash with 1M HCl.

and -

Rinse with Ethanol and vacuum dry.

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Hydrogel is clumpy/heterogeneous | PVA was not fully dissolved or Borax added too fast. | Ensure PVA solution is clear at 90°C before cooling. Add Borax dropwise. |

| Hydrogel too liquid (Low G') | pH < 9.0 or Borax concentration too low. | Adjust pH with NaOH drops; ensure Borax:PVA ratio is optimized. |

| Glass shattered on cooling | Thermal shock / Lack of annealing. | Anneal at |

| Low yield in Boride synthesis | Oxidation of Mg powder. | Use fresh Mg powder; ensure strict Argon atmosphere (no leaks). |

References

-

Mechanism of PVA-Borate Crosslinking: Spoljaric, S., et al. "Stable, Self-Healing Hydrogels from Nanofibrillated Cellulose, Poly(vinyl alcohol) and Borax." European Polymer Journal. 3[4][5][6]

-

Magnesiothermic Reduction of Borates: Setoudeh, N., et al. "Mechanochemical synthesis of metal borides from sodium borate." Journal of Alloys and Compounds. 7[4][6][8][9][10]

-

Borosilicate Glass Properties & Fluxing: U.S. Borax. "Borates in Glasses: Technical Guide." 11

-

Safety Data Sheet (Sodium Borate): Sigma-Aldrich.[12] "Safety Data Sheet: Sodium Tetraborate Decahydrate." [1][4][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Borosilicate glass - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Linear Dynamic Viscoelasticity of Dual Cross-Link Poly(Vinyl Alcohol) Hydrogel with Determined Borate Ion Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Magnesium Borate Nanorods by Sol-Gel Process [jim.org.cn]

- 7. Novel Pathway for the Combustion Synthesis and Consolidation of Boron Carbide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijtsrd.com [ijtsrd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. borax.com [borax.com]

- 12. aphis.usda.gov [aphis.usda.gov]

An In-depth Technical Guide to the Lewis Acid Properties of Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron-containing compounds, particularly boronic acids and their ester derivatives, are distinguished by the inherent Lewis acidity of the boron atom. This fundamental property, stemming from an electronically unsaturated p-orbital, dictates their reactivity and has propelled them to the forefront of various scientific disciplines. This guide provides a comprehensive exploration of the Lewis acid characteristics of borates, from the foundational principles of their electronic structure to their sophisticated applications in organic synthesis, catalysis, and drug development. We will delve into the mechanistic underpinnings of their interactions with Lewis bases, the formation of boronate "ate" complexes, and the practical implications for designing advanced materials and therapeutics. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

The Electronic Basis of Boron's Lewis Acidity

The defining characteristic of boron that underpins its diverse chemistry is its electron deficiency. As the lightest element with a p-orbital in its ground state, atomic boron possesses only three valence electrons.[1] In its common trivalent compounds, such as boronic acids (R-B(OH)₂) and borate esters (B(OR)₃), the boron atom is sp² hybridized, resulting in a trigonal planar geometry.[2] This bonding arrangement leaves a vacant p-orbital perpendicular to the molecular plane.[3][4][5][6][7]

This empty p-orbital is a low-energy unoccupied molecular orbital (LUMO) that can readily accept a pair of electrons from a Lewis base (an electron-pair donor).[8][9] This electron acceptance is the essence of Lewis acidity. The interaction between a boron Lewis acid and a Lewis base leads to the formation of a coordinate covalent bond and a tetrahedral boronate "ate" complex, where the boron atom becomes sp³ hybridized.[2][10]

Boronic Acids and Borate Esters as Tunable Lewis Acids

While the vacant p-orbital is a constant feature, the Lewis acidity of borate compounds can be modulated by the nature of the substituents attached to the boron atom.

Boronic Acids

Boronic acids (R-B(OH)₂) are versatile compounds that act as Lewis acids.[11] In aqueous solution, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2][12] The pKa of a typical boronic acid is around 9, but upon complexation with diols, the acidity increases, lowering the pKa to approximately 7.[11] This pH-dependent equilibrium is crucial for many of their applications, particularly in sensing.

Borate Esters

Borate esters are formed through the condensation reaction of boric acid or a boronic acid with alcohols.[13] There are two primary classes: orthoborates, B(OR)₃, and metaborates, which contain a six-membered boroxine ring.[13] The Lewis acidity of borate esters can be tuned by the electronic properties of the alcohol moiety. For instance, esters derived from electron-withdrawing alcohols, such as trifluoroethanol, exhibit enhanced Lewis acidity and are effective catalysts for reactions like amide bond formation.[14] In contrast, the Lewis acidity of simple orthoborate esters is relatively low.[13]

Recent studies have highlighted that the catalytic potential of halogenated boronic acid esters has been largely overlooked, with some exhibiting Lewis acidity comparable to or even greater than that of tris(pentafluorophenyl)borane, a well-known strong Lewis acid.[15]

Reversible Covalent Interactions: The Hallmark of Borate Lewis Acidity

A unique and highly valuable characteristic of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal (1,2) or sometimes (1,3) diol functionalities, such as sugars, amino acids, and hydroxamic acids.[11] This interaction forms cyclic boronate esters (dioxaborolanes or dioxaborinanes).[11][16]

This reversible covalent bonding is the foundation for numerous applications:

-

Sensing and Molecular Recognition: The interaction with diols forms the basis for sensors designed to detect saccharides and other biologically relevant molecules. The binding event can be transduced into a fluorescent or electrochemical signal.

-

Biomedical Materials: The dynamic nature of boronate ester bonds allows for the creation of self-healing, injectable, and stimuli-responsive hydrogels for drug delivery and 3D cell culture.[17] These materials can be designed to respond to changes in pH, redox state, or the presence of sugars.[17]

Applications in Catalysis and Organic Synthesis

The Lewis acidity of borates is harnessed extensively in modern organic chemistry.

Catalysis

Boron-based Lewis acids, including boronic acids, borates, and boric acid, are effective catalysts for a range of transformations.[8][18] A prime example is the direct dehydrative condensation of carboxylic acids and amines to form amides, a reaction that is notoriously inefficient without a catalyst.[14][18] Borate ester catalysts, in particular, have shown high efficiency and broad substrate scope for this transformation, offering a more sustainable alternative to traditional amide coupling reagents.[14]

Suzuki-Miyaura Cross-Coupling

Boronic acids and their esters are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in the synthesis of pharmaceuticals and complex organic molecules.[19][20] While the primary role of the boronic acid is as a nucleophilic partner after transmetalation to the palladium center, its Lewis acidic character influences its stability and reactivity.[11] Boronate esters, particularly pinacol esters, are often favored for their increased stability and ease of handling compared to the corresponding boronic acids.[20]

Borates in Drug Development

The unique properties of the boron atom have led to its incorporation into a growing number of therapeutic agents.

-

Enzyme Inhibition: The Lewis acidic boron atom can form a stable, tetrahedral boronate complex with active site serine residues in proteases.[11] This interaction mimics the tetrahedral intermediate of amide bond hydrolysis, leading to potent enzyme inhibition.[21] Bortezomib, a proteasome inhibitor used in cancer chemotherapy, exemplifies this mechanism, with the boronic acid moiety being crucial for its biological activity.[11]

-

Drug Delivery and Targeting: The ability of boronic acids to bind to saccharides is being explored for targeted drug delivery to cells that overexpress certain cell-surface glycans.[21]

-

Broad-Spectrum Antimicrobials: Certain boron-containing compounds, such as benzoxaboroles, exhibit broad-spectrum antifungal and antibacterial activity. Boric acid itself is used in various dermal and ophthalmic products for its mild antiseptic properties.[22][23]

Experimental Protocols

Synthesis of a Boronate Ester (Pinacol Ester)

This protocol describes a general method for the protection of a boronic acid as its pinacol ester, which enhances stability.

Materials:

-

Arylboronic acid (1.0 eq)

-

Pinacol (1.1 eq)

-

Toluene or other suitable azeotroping solvent

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid and pinacol.

-

Add toluene to the flask (sufficient to fill the Dean-Stark trap and allow for stirring).

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude boronate ester can often be used without further purification or can be purified by recrystallization or chromatography if necessary.

Causality: The use of a Dean-Stark trap is critical for driving the equilibrium of this condensation reaction towards the product by continuously removing the water by-product.[14] Toluene is an effective solvent as it forms a low-boiling azeotrope with water.

Determination of Lewis Acidity via the Gutmann-Beckett Method

This method provides a relative measure of Lewis acidity by observing the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.

Materials:

-

Borate compound (Lewis acid)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent.

-

In an NMR tube, dissolve a known concentration of the borate compound in the deuterated solvent.

-

Add an equimolar amount of the Et₃PO stock solution to the NMR tube.

-

Acquire a ³¹P NMR spectrum of the mixture.

-

The Lewis acidity is correlated with the change in the ³¹P chemical shift (Δδ) of the Et₃PO-borate adduct compared to free Et₃PO. A larger downfield shift indicates a stronger Lewis acid.

Self-Validation: The protocol's integrity relies on the use of anhydrous solvents to prevent competitive binding of water to the Lewis acid. The 1:1 stoichiometry should be confirmed by titration if the interaction is not well-established. This method is a well-accepted standard for determining the Lewis acidity of orthoborate esters.[13]

Data Presentation

Table 1: Comparison of pKa Values for Boronic Acid Species

| Compound/Complex | Approximate pKa | Reference |

| Phenylboronic Acid | ~9 | [11] |

| Phenylboronic Acid-Diol Complex | ~7 | [11] |

| Boric Acid | 8.92 - 9.24 | [22] |

Conclusion